molecular formula C21H19ClO5 B12765888 1-Benzopyrylium, 5,6,7,8-tetrahydro-2,4-diphenyl-, perchlorate CAS No. 15997-44-1

1-Benzopyrylium, 5,6,7,8-tetrahydro-2,4-diphenyl-, perchlorate

Cat. No.: B12765888
CAS No.: 15997-44-1
M. Wt: 386.8 g/mol
InChI Key: DVJJEKFGOJCTJN-UHFFFAOYSA-M
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Description

1-Benzopyrylium, 5,6,7,8-tetrahydro-2,4-diphenyl-, perchlorate is a chemical compound known for its unique structure and properties It belongs to the class of benzopyrylium compounds, which are characterized by a benzopyrylium core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzopyrylium, 5,6,7,8-tetrahydro-2,4-diphenyl-, perchlorate typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of 2,4-diphenyl-1,3-butadiene with a suitable benzopyrylium salt in the presence of a strong acid like perchloric acid. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzopyrylium, 5,6,7,8-tetrahydro-2,4-diphenyl-, perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions, particularly electrophilic substitution, can introduce different substituents onto the benzopyrylium core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzopyrylium oxides, while substitution reactions can produce various substituted benzopyrylium derivatives.

Scientific Research Applications

1-Benzopyrylium, 5,6,7,8-tetrahydro-2,4-diphenyl-, perchlorate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Benzopyrylium, 5,6,7,8-tetrahydro-2,4-diphenyl-, perchlorate involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cellular components, leading to various biochemical effects. For example, its derivatives may inhibit specific enzymes or interfere with cellular signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

  • 8-Benzylidene-2,4-diphenyl-5,6,7,8-tetrahydro-benzopyrylium tetrafluoroborate
  • 2,4-Diphenyl-5,6,7,8-tetrahydrobenzopyrylium tetrafluoroborate
  • 2,6-Diphenyl-4-methylpyrylium tetrafluoroborate

Comparison: Compared to these similar compounds, 1-Benzopyrylium, 5,6,7,8-tetrahydro-2,4-diphenyl-, perchlorate exhibits unique properties due to the presence of the perchlorate anion. This anion can influence the compound’s reactivity, stability, and solubility, making it distinct from its analogs.

Properties

CAS No.

15997-44-1

Molecular Formula

C21H19ClO5

Molecular Weight

386.8 g/mol

IUPAC Name

2,4-diphenyl-5,6,7,8-tetrahydrochromen-1-ium;perchlorate

InChI

InChI=1S/C21H19O.ClHO4/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20;2-1(3,4)5/h1-6,9-12,15H,7-8,13-14H2;(H,2,3,4,5)/q+1;/p-1

InChI Key

DVJJEKFGOJCTJN-UHFFFAOYSA-M

Canonical SMILES

C1CCC2=C(C1)C(=CC(=[O+]2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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